[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride
CAS No.:
VCID: VC13534149
Molecular Formula: C6H11Cl2F2N3
Molecular Weight: 234.07 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride -](/images/structure/VC13534149.png)
Description |
[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This specific compound features a pyrazole ring substituted with a difluoroethyl group and a methylamine moiety, which are crucial for its chemical and biological properties. The presence of fluorine atoms typically enhances metabolic stability and lipophilicity, making such compounds valuable in drug design and development. Synthesis and Industrial ProductionThe synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine typically involves several key steps, including the difluoroethylation of pyrazole derivatives. Advanced catalytic systems and controlled reaction conditions are crucial for optimizing yield and purity. Industrial methods may employ continuous flow reactors to enhance efficiency and advanced purification techniques like chromatography or crystallization to isolate the product with high purity. Biological Activity and ApplicationsPyrazole derivatives, including [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride, are of interest in medicinal chemistry due to their potential biological activities. The difluoroethyl group can enhance binding affinity by interacting with hydrophobic pockets or forming hydrogen bonds within target proteins. This specificity can lead to significant biological effects depending on the target.
|
||||||
---|---|---|---|---|---|---|---|
Product Name | [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride | ||||||
Molecular Formula | C6H11Cl2F2N3 | ||||||
Molecular Weight | 234.07 g/mol | ||||||
IUPAC Name | [1-(2,2-difluoroethyl)pyrazol-3-yl]methanamine;dihydrochloride | ||||||
Standard InChI | InChI=1S/C6H9F2N3.2ClH/c7-6(8)4-11-2-1-5(3-9)10-11;;/h1-2,6H,3-4,9H2;2*1H | ||||||
Standard InChIKey | GNEHGZNIEUYJAI-UHFFFAOYSA-N | ||||||
SMILES | C1=CN(N=C1CN)CC(F)F.Cl.Cl | ||||||
Canonical SMILES | C1=CN(N=C1CN)CC(F)F.Cl.Cl | ||||||
PubChem Compound | 90482883 | ||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume